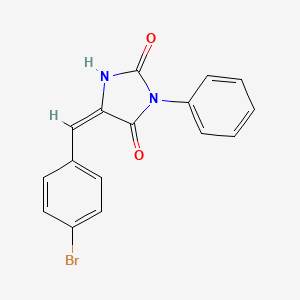
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the family of pyrroles. It is synthesized through a series of chemical reactions and has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of reactive oxygen species (ROS) and the downregulation of pro-inflammatory cytokines. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to decrease the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high stability, solubility, and low toxicity. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research on 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. These include:
1. Further studies on its mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods for the production of this compound.
3. Investigation of its potential as a natural antioxidant and anti-inflammatory agent.
4. Studies on its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
5. Development of new drug delivery systems for the efficient delivery of this compound to target tissues.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry. Further research is needed to fully explore its potential and to develop new therapeutic agents based on this compound.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting intermediate is then subjected to a series of reactions, including cyclization, hydrolysis, and decarboxylation, to obtain the final product.
Scientific Research Applications
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-6(15)9-10(13-12(17)11(9)16)7-3-2-4-8(5-7)14(18)19/h2-5,10,16H,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPHOXVICRWLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)


![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)


![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)